![molecular formula C16H28ClNO2 B1676026 [4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride CAS No. 15382-68-0](/img/structure/B1676026.png)
[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride typically involves the reaction of m-Anisidine with 3-ethylheptyl chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted anisidine compounds .
Scientific Research Applications
m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride include:
m-Anisidine: The parent compound without the 3-ethylheptyl group.
p-Anisidine: A positional isomer with the amino group at the para position.
o-Anisidine: Another positional isomer with the amino group at the ortho position
Uniqueness
m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride is unique due to the presence of the 3-ethylheptyl group, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
15382-68-0 |
|---|---|
Molecular Formula |
C16H28ClNO2 |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
4-(3-ethylheptoxy)-3-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-4-6-7-13(5-2)10-11-19-15-9-8-14(17)12-16(15)18-3;/h8-9,12-13H,4-7,10-11,17H2,1-3H3;1H |
InChI Key |
OPUNWEODIHLRGK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CCOC1=C(C=C(C=C1)[NH3+])OC.[Cl-] |
Canonical SMILES |
CCCCC(CC)CCOC1=C(C=C(C=C1)N)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((3-ethylheptyl)oxy)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



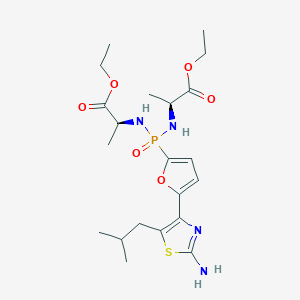


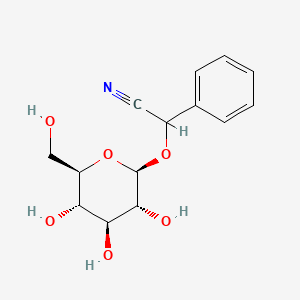
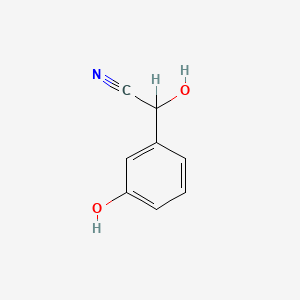
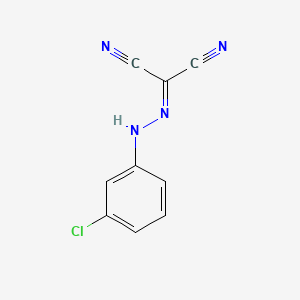
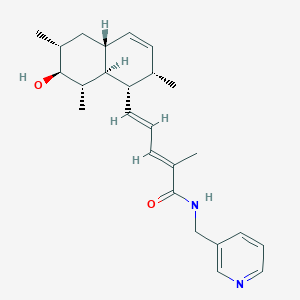
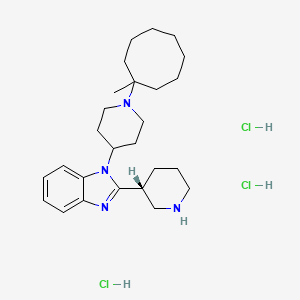
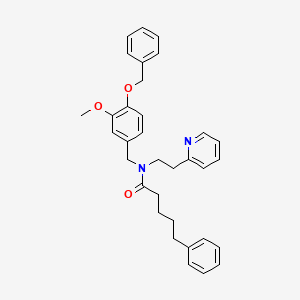
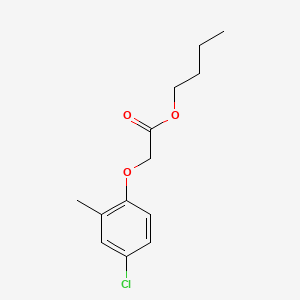

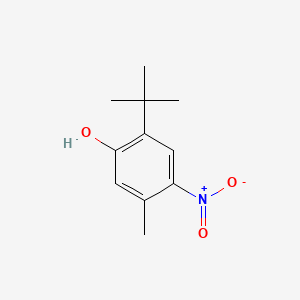
![3-methyl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methylphenyl)ethyl]phenol](/img/structure/B1675966.png)
